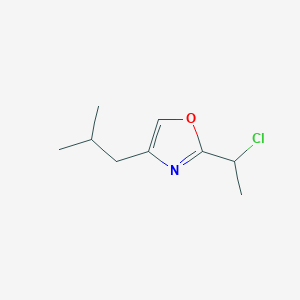
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group and a methylpropyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 2-methylpropylamine with chloroacetyl chloride can yield an intermediate, which can then undergo cyclization to form the desired oxazole compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reduction of the oxazole ring or the side chains can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield a hydroxyethyl derivative, while oxidation with potassium permanganate can introduce carboxyl or aldehyde groups.
Scientific Research Applications
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-imidazole: Contains an additional nitrogen atom in the ring.
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-diazole: Contains two nitrogen atoms in the ring.
Uniqueness
2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole is unique due to the presence of both a chloroethyl group and a methylpropyl group attached to the oxazole ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-(1-chloroethyl)-4-(2-methylpropyl)-1,3-oxazole |
InChI |
InChI=1S/C9H14ClNO/c1-6(2)4-8-5-12-9(11-8)7(3)10/h5-7H,4H2,1-3H3 |
InChI Key |
QDPDOPAIIDSEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=COC(=N1)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



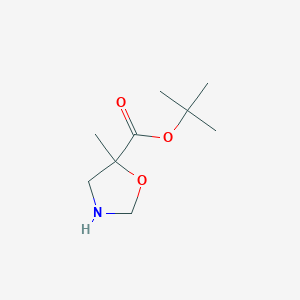
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
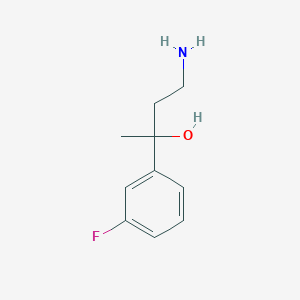

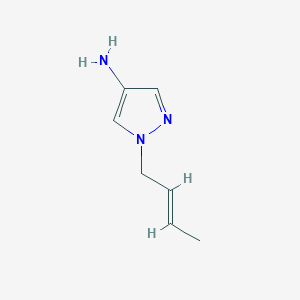
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
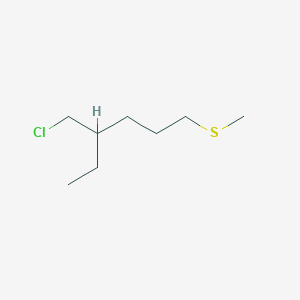

![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
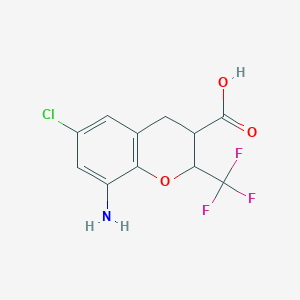
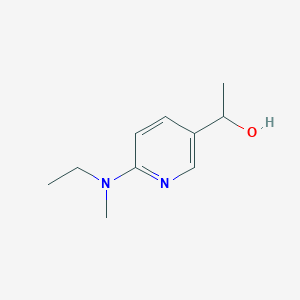
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
